Bienvenue dans la boutique en ligne BenchChem!

FKBP51-Hsp90-IN-1

FKBP51 FKBP52 Selectivity

Choose FKBP51-Hsp90-IN-1 for unambiguous FKBP51-Hsp90 protein-protein interaction inhibition. With an IC50 of 0.1 μM and >1,000-fold selectivity over FKBP52, it avoids off-target effects on TPR co-chaperones, unlike active-site binders. Its low MW (436.55 g/mol) and defined 2-thienyl-pentanediamide scaffold make it an ideal, tractable lead for SAR studies in stress-related diseases, Alzheimer’s, and metabolic disorders.

Molecular Formula C19H24N4O4S2
Molecular Weight 436.6 g/mol
Cat. No. B323612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP51-Hsp90-IN-1
Molecular FormulaC19H24N4O4S2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C
InChIInChI=1S/C19H24N4O4S2/c1-8-10(3)28-18(14(8)16(20)26)22-12(24)6-5-7-13(25)23-19-15(17(21)27)9(2)11(4)29-19/h5-7H2,1-4H3,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25)
InChIKeyVDNAKRUIARBLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FKBP51-Hsp90-IN-1 (Compound D10): A Potent and Selective Inhibitor of the FKBP51-Hsp90 Protein–Protein Interaction for Stress and Neurodegeneration Research


FKBP51-Hsp90-IN-1 (also referred to as Compound D10) is a selective small-molecule inhibitor that targets the protein–protein interaction (PPI) between the co‑chaperone FKBP51 and the C‑terminal domain of heat shock protein 90 (Hsp90) [1]. It demonstrates an IC50 value of 0.1 μM against FKBP51 in AlphaScreen® assays and belongs to a novel class of PPI inhibitors discovered through structure‑based virtual screening [2]. The compound has been evaluated for its potential to modulate FKBP51‑dependent cellular processes, including energy metabolism and neurite outgrowth, and is primarily intended for use in stress‑related disease, Alzheimer′s disease, and metabolic disorder research .

Why FKBP51‑Targeting Compounds Cannot Be Interchanged: Mechanistic and Pharmacological Distinctions of FKBP51‑Hsp90‑IN‑1


Although several small molecules are marketed as “FKBP51 inhibitors,” their mechanisms of action, molecular structures, and selectivity profiles differ profoundly [1]. FKBP51‑Hsp90‑IN‑1 acts by disrupting the FKBP51–Hsp90 protein–protein interaction—a distinct mode of action compared with direct FKBP51 active‑site binders such as SAFit2 [2]. Additionally, the compound belongs to a chemical series optimized for PPI inhibition, with a unique 2‑thienyl‑pentanediamide scaffold . These differences in mechanism and scaffold translate into divergent potency, selectivity, and physicochemical properties, making direct substitution with other FKBP51‑modulating agents scientifically unjustified. The quantitative evidence below clarifies precisely where FKBP51‑Hsp90‑IN‑1 stands relative to its closest comparators.

Quantitative Differentiation Evidence for FKBP51‑Hsp90‑IN‑1 (Compound D10) Against Closest Analogs and Alternatives


Superior Potency and Selectivity Against FKBP51 Over FKBP52 Compared with the Closest Structural Analog FKBP51‑Hsp90‑IN‑2 (E08)

In direct head‑to‑head AlphaScreen® assays, FKBP51‑Hsp90‑IN‑1 (Compound D10) exhibits an IC50 of 0.1 μM for FKBP51 and >100 μM for FKBP52, yielding >1,000‑fold selectivity for FKBP51 [1]. The closest structural analog, FKBP51‑Hsp90‑IN‑2 (Compound E08), shows a higher IC50 of 0.4 μM for FKBP51 and only 5 μM for FKBP52, corresponding to a 12.5‑fold selectivity .

FKBP51 FKBP52 Selectivity IC50 AlphaScreen

Broad‑Spectrum Selectivity Over Human TPR Co‑Chaperones Confers Unambiguous Target Engagement

FKBP51‑Hsp90‑IN‑1 (D10) maintains >10‑fold selectivity against all 14 other human TPR motif co‑chaperones tested, with the highest discrimination observed for FKBP52 (>1,000‑fold), followed by HOP (100‑fold) and AIP (70‑fold) [1]. In contrast, FKBP51‑Hsp90‑IN‑2 (E08) exhibits only 6‑ to 15‑fold selectivity over the same panel, with IC50 values as low as 6 μM for AIP, SGTA, and TPR1 [2].

TPR co‑chaperones Selectivity panel HOP AIP SGTA

Distinct Mechanism of Action: Disruption of FKBP51–Hsp90 PPI Versus Direct FKBP51 Active‑Site Inhibition

FKBP51‑Hsp90‑IN‑1 acts as a protein–protein interaction (PPI) inhibitor that blocks the binding of the Hsp90 C‑terminal peptide to the TPR domain of FKBP51, as confirmed by AlphaScreen® and docking studies [1]. In contrast, SAFit2 (Ki = 6 nM) is a direct FKBP51 active‑site inhibitor that achieves selectivity through an induced‑fit mechanism within the FK1 domain [2]. No direct head‑to‑head functional comparison exists, but the divergent binding sites (TPR domain vs. FK1 domain) suggest orthogonal modes of FKBP51 modulation.

Mechanism of action Protein–protein interaction Induced‑fit SAFit2

Significantly Reduced Molecular Weight and Improved Ligand Efficiency Compared with SAFit2

FKBP51‑Hsp90‑IN‑1 has a molecular weight of 436.55 g/mol [1], whereas SAFit2 is considerably larger at 802.99 g/mol . SAFit2 also exhibits high lipophilicity (cLogP = 6.59) and low ligand efficiency (LE = 0.19) [2], factors that have been cited as limitations for its use as a drug candidate. While ligand efficiency for D10 has not been formally calculated, its molecular weight is 45% lower, suggesting a more favorable starting point for chemical optimization.

Molecular weight Ligand efficiency Drug‑likeness cLogP

Functional Evidence: Stimulation of Cellular Energy Metabolism and Neurite Outgrowth

Both FKBP51‑Hsp90‑IN‑1 (D10) and its analog E08 have been shown to stimulate cellular energy metabolism and promote neurite outgrowth in neuronal culture models [1]. These functional outcomes are consistent with FKBP51 inhibition and are not observed with inactive control compounds. Direct head‑to‑head quantification of neurite length or metabolic flux between D10 and E08 has not been reported; however, the ability of D10 to recapitulate these FKBP51‑dependent phenotypes supports its on‑target biological activity [2].

Neurite outgrowth Energy metabolism Cellular assay FKBP51 function

Optimal Research and Procurement Use Cases for FKBP51‑Hsp90‑IN‑1 Based on Differentiated Evidence


Validation of FKBP51‑Hsp90 PPI as a Therapeutic Target in Stress‑Related Disorders

Given its >1,000‑fold selectivity for FKBP51 over FKBP52 and broad selectivity across 14 other TPR co‑chaperones, FKBP51‑Hsp90‑IN‑1 is ideally suited for experiments where unambiguous target engagement is paramount [1]. Researchers investigating the role of FKBP51–Hsp90 complexes in stress‑related pathologies (e.g., PTSD, anxiety, depression) can use this compound to dissect PPI‑dependent signaling without confounding off‑target effects on FKBP52 or other TPR proteins [2].

Mechanistic Dissection of FKBP51 Function: PPI‑Dependent vs. PPI‑Independent Pathways

Because FKBP51‑Hsp90‑IN‑1 selectively disrupts the FKBP51–Hsp90 interaction while leaving the FK1 peptidyl‑prolyl isomerase domain unoccupied, it provides a valuable tool for distinguishing PPI‑mediated functions (e.g., Hsp90 client protein maturation) from isomerase‑dependent activities [1]. This contrasts with SAFit2, which inhibits the isomerase domain, enabling side‑by‑side experiments to map domain‑specific contributions to phenotypes such as neurite outgrowth or metabolic regulation [2].

Early‑Stage Chemical Probe Development and SAR Studies Targeting the FKBP51 TPR Domain

With a molecular weight of only 436.55 g/mol and a defined 2‑thienyl‑pentanediamide scaffold, FKBP51‑Hsp90‑IN‑1 represents a more synthetically accessible starting point for structure‑activity relationship (SAR) studies compared with the much larger SAFit2 (MW = 803 g/mol) [1][2]. Medicinal chemistry teams seeking to optimize potency, selectivity, or pharmacokinetic properties for the FKBP51 TPR domain will find D10 a tractable lead structure [3].

Cellular Phenotypic Screening for FKBP51‑Modulated Pathways in Neurodegeneration and Metabolism

The demonstrated ability of FKBP51‑Hsp90‑IN‑1 to stimulate neurite outgrowth and cellular energy metabolism in neuronal cultures supports its use in phenotypic screens aimed at identifying FKBP51‑dependent pathways relevant to Alzheimer′s disease, tau‑mediated neurodegeneration, and metabolic disorders [1]. Its selectivity profile reduces the risk of false‑positive hits arising from off‑target TPR protein inhibition, increasing the likelihood that observed phenotypes are FKBP51‑specific [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for FKBP51-Hsp90-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.